molecular formula C16H12N2O3 B1248125 5-Hydroxymethyl-9-methoxycanthin-6-one

5-Hydroxymethyl-9-methoxycanthin-6-one

Cat. No.: B1248125
M. Wt: 280.28 g/mol
InChI Key: FFZOAPJPYGCIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties
5-Hydroxymethyl-9-methoxycanthin-6-one (C₁₆H₁₂N₂O₃; molecular weight 280.29) is a β-carboline alkaloid belonging to the canthin-6-one family. Its structure features a hydroxymethyl (–CH₂OH) group at position 5 and a methoxy (–OCH₃) group at position 9 on the fused indolo[3,2,1-de][1,5]naphthyridin-6-one scaffold . The compound crystallizes as a yellow powder with a melting point of 235°C (decomposition) .

Natural Sources and Isolation
It is primarily isolated from the root bark of Ailanthus altissima (Simaroubaceae) and the roots of Eurycoma longifolia (Malaysian ginseng), with a yield of 0.000033% dry weight in the latter . Its isolation involves chromatographic techniques, as described in studies focusing on cytotoxic and antimalarial alkaloids .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-(hydroxymethyl)-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

InChI

InChI=1S/C16H12N2O3/c1-21-10-2-3-11-12-4-5-17-13-6-9(8-19)16(20)18(15(12)13)14(11)7-10/h2-7,19H,8H2,1H3

InChI Key

FFZOAPJPYGCIJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4N2C(=O)C(=CC4=NC=C3)CO

Synonyms

5-hydroxymethyl-9-methoxycanthin-6-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Canthin-6-one Derivatives

Canthin-6-one alkaloids exhibit structural diversity due to substitutions at positions 1, 5, 9, and 10. Below is a detailed comparison of 5-hydroxymethyl-9-methoxycanthin-6-one with key analogs:

Table 1: Structural and Functional Comparison of Canthin-6-one Derivatives

Compound Name Substituents Molecular Formula Source Reported Bioactivities Key References
5-Hydroxymethyl-9-methoxycanthin-6-one 5-(–CH₂OH), 9-(–OCH₃) C₁₆H₁₂N₂O₃ Eurycoma longifolia, Ailanthus altissima Cytotoxic (moderate activity)
9-Methoxycanthin-6-one 9-(–OCH₃) C₁₅H₁₀N₂O₂ Eurycoma longifolia Antitumor (IC₅₀: 2.5 μM in A-549 lung cancer)
Canthin-6-one Base structure (no substitutions) C₁₄H₁₀N₂O Multiple plants (e.g., Picrasma quassioides) Anticancer, antimicrobial
1-Hydroxy-9-methoxycanthin-6-one 1-(–OH), 9-(–OCH₃) C₁₅H₁₀N₂O₃ Eurycoma longifolia Cytotoxic (synergistic effects)
10-Hydroxycanthin-6-one 10-(–OH) C₁₄H₁₀N₂O₂ Brucea javanica Anti-inflammatory, antimalarial
9,10-Dimethoxycanthin-6-one 9,10-(–OCH₃) C₁₆H₁₂N₂O₃ Eurycoma longifolia Antiparasitic

Key Research Findings

Positional Effects of Substituents The methoxy group at position 9 enhances cytotoxicity in multiple derivatives. For example, 9-methoxycanthin-6-one shows stronger antitumor activity (IC₅₀: 2.5 μM in A-549 cells) compared to the unsubstituted canthin-6-one (IC₅₀: 5.8 μM) .

Synergistic Interactions

  • 1-Hydroxy-9-methoxycanthin-6-one and 5-hydroxymethyl-9-methoxycanthin-6-one, when co-administered, show enhanced cytotoxicity in Eurycoma longifolia extracts, suggesting synergistic mechanisms .

Antimalarial Activity

  • Canthin-6-one derivatives with hydroxy or methoxy groups at positions 9 and 10 exhibit moderate antimalarial activity (e.g., 9,10-dimethoxycanthin-6-one inhibits Plasmodium falciparum at 10 μg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethyl-9-methoxycanthin-6-one
Reactant of Route 2
5-Hydroxymethyl-9-methoxycanthin-6-one

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